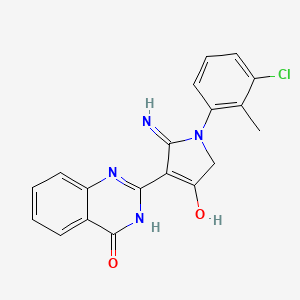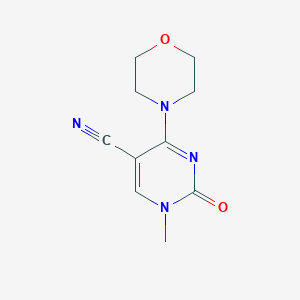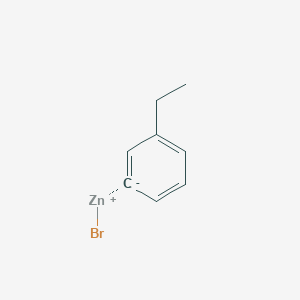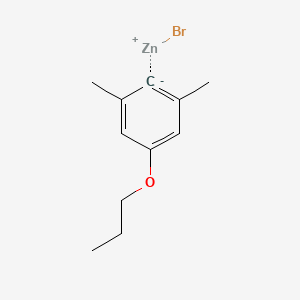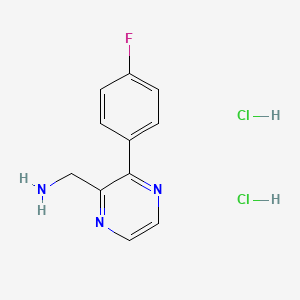
(3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrazine ring, which is further connected to a methanamine group The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving pyrazine derivatives and formaldehyde or other suitable aldehydes.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to aromatic receptors, while the pyrazine ring can interact with various enzymes. The methanamine group may facilitate the formation of hydrogen bonds, enhancing the compound’s overall binding affinity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- (3-(4-Bromophenyl)pyrazin-2-yl)methanamine
- (3-(4-Chlorophenyl)pyrazin-2-yl)methanamine
- (3-(4-Methylphenyl)pyrazin-2-yl)methanamine
Comparison:
- Uniqueness: The presence of the fluorine atom in (3-(4-Fluorophenyl)pyrazin-2-yl)methanamine dihydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its bromine, chlorine, and methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.
- Applications: The unique properties of the fluorinated compound may make it more suitable for specific applications in medicinal chemistry and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12Cl2FN3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)pyrazin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-9-3-1-8(2-4-9)11-10(7-13)14-5-6-15-11;;/h1-6H,7,13H2;2*1H |
Clé InChI |
HIRXZHYPRCXWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CN=C2CN)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


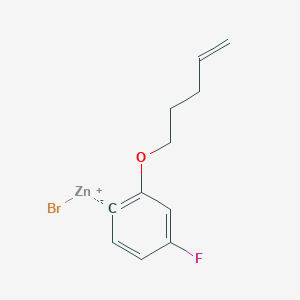
methanone](/img/structure/B14880377.png)

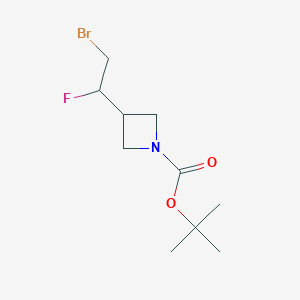
![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
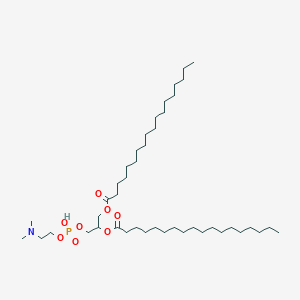
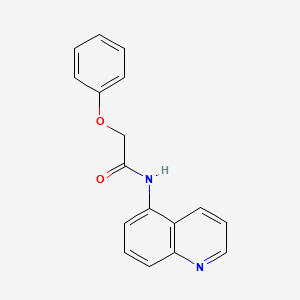
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
